molecular formula C6H6BrClN2 B13700321 5-Bromo-2-chloro-4-ethylpyrimidine

5-Bromo-2-chloro-4-ethylpyrimidine

Cat. No.: B13700321
M. Wt: 221.48 g/mol
InChI Key: LXSSTXFGZLTAAU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-ethylpyrimidine is a halogenated pyrimidine derivative characterized by bromo, chloro, and ethyl substituents at positions 5, 2, and 4 of the pyrimidine ring, respectively. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. The ethyl group in this compound introduces steric bulk and lipophilicity, which can influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

5-bromo-2-chloro-4-ethylpyrimidine

InChI

InChI=1S/C6H6BrClN2/c1-2-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3

InChI Key

LXSSTXFGZLTAAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-ethylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of 4-ethylpyrimidine. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound involves scalable processes that ensure high yield and purity. The process often includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to improve product purity, reaction conversion rate, and production efficiency, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-ethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-chloro-4-ethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly in the synthesis of therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at position 4 significantly impacts the compound’s properties. Key analogs include:

Compound Name Substituent (Position 4) Key Properties/Applications References
5-Bromo-2-chloro-4-ethylpyrimidine Ethyl Increased lipophilicity; potential use in medicinal chemistry for enhanced membrane permeability
5-Bromo-2-chloro-4-methylpyrimidine Methyl Lower molecular weight (207.46 g/mol vs. 221.49 g/mol for ethyl analog); higher melting point (observed in methyl analogs: ~460–461 K)
4-Amino-5-bromo-2-chloropyrimidine Amino Hydrogen-bonding capability (forms 2D supramolecular networks via N–H···N interactions); potential as a building block for nucleoside analogs
5-Bromo-2-chloro-4-morpholinopyrimidine Morpholino Enhanced solubility in polar solvents; applications in kinase inhibitor development
5-Bromo-4-chloro-2-methylpyrimidine Methyl (position 2) Altered regiochemistry; possible differences in reactivity in cross-coupling reactions
Key Observations:
  • Crystallinity: Amino and morpholino substituents promote hydrogen bonding, leading to stable crystalline structures, whereas alkyl groups (methyl/ethyl) may reduce intermolecular interactions, affecting melting points .
  • Reactivity : Halogen positions influence substitution reactions. For example, 5-Bromo-2,4-dichloropyrimidine (similarity score 0.80) allows sequential functionalization at positions 2 and 4 .

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